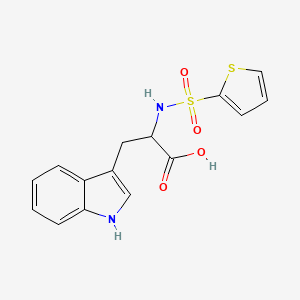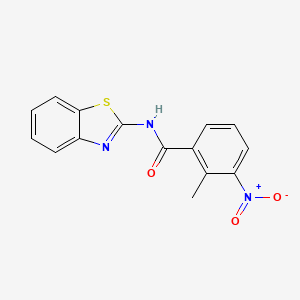![molecular formula C14H17N3O3S2 B2607287 Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate CAS No. 328018-12-8](/img/structure/B2607287.png)
Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thieno and pyrimidine rings in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate typically involves multi-step reactions. One common method includes the reaction of ethyl 2-isothiocyanatoacetate with 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile, leading to the formation of the desired thienopyrimidine derivative . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly as a PARP-1 inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells. This leads to the accumulation of DNA damage and ultimately cell death . The compound’s thienopyrimidine structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
相似化合物的比较
Similar Compounds
- 4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2(1H)-one hydrochloride
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Ethyl 4-({4-amino-5,6-dimethylthieno[2,3-D]pyrimidin-2-YL}sulfanyl)-3-oxobutanoate is unique due to its combined thieno and pyrimidine rings, which provide a distinct set of chemical and biological properties. Its ability to act as a PARP-1 inhibitor sets it apart from other similar compounds, making it a valuable candidate for anticancer research.
属性
IUPAC Name |
ethyl 4-(4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-20-10(19)5-9(18)6-21-14-16-12(15)11-7(2)8(3)22-13(11)17-14/h4-6H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZTVPSDOHXIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC(=C2C(=C(SC2=N1)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[cyclohexyl(methyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2607205.png)
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2607209.png)
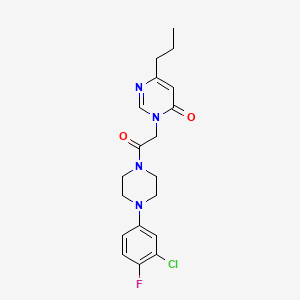
![1-(4-Fluorophenyl)-3-[4-(4-methoxypiperidin-1-YL)phenyl]urea](/img/structure/B2607213.png)

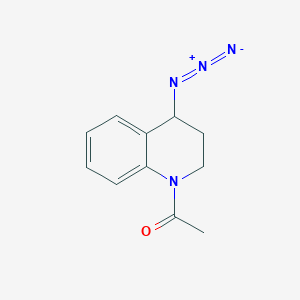
![2-[5-methyl-4-[4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]pyrazol-1-yl]-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B2607218.png)
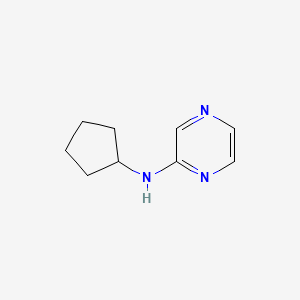
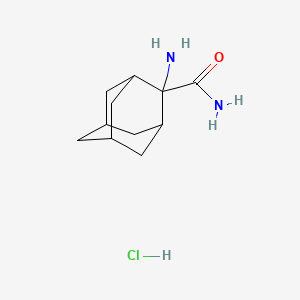
![3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2607221.png)
![(2E)-3-(4-methanesulfonylphenyl)-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2607222.png)

